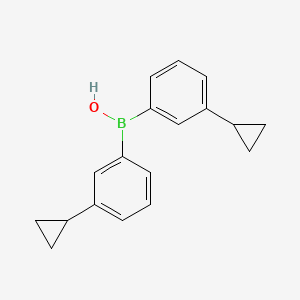

Bis(3-cyclopropylphenyl)borinic acid

説明

Structural and Electronic Properties of Borinic Acids

Borinic acids are trivalent boron compounds with the general formula R₂BOH, where R represents organic substituents. The boron atom adopts a trigonal planar geometry due to its sp² hybridization, leaving a vacant p orbital that contributes to its Lewis acidity. This electron deficiency enables borinic acids to act as electrophiles, forming dative bonds with nucleophiles such as diols, amines, and fluoride ions.

The electronic structure of bis(3-cyclopropylphenyl)borinic acid is influenced by the cyclopropyl groups, which exhibit a combination of σ-donor and π-acceptor characteristics. The cyclopropane ring’s angle strain (60°) induces rehybridization at the carbon atoms, enhancing conjugation with the boron center’s vacant orbital. Density functional theory (DFT) studies reveal that substituents adjacent to the boron atom significantly alter its electron density, with electron-withdrawing groups increasing electrophilicity and electron-donating groups stabilizing the trigonal planar geometry. For example, the cyclopropyl group’s bent bonds create partial double-bond character with the boron atom, reducing the likelihood of tetrahedral boronate formation compared to phenyl-substituted analogs.

Table 1: Key Structural Parameters of Bis(3-cyclopropylphenyl)borinic Acid

| Parameter | Value/Description |

|---|---|

| B–O bond length | 1.36 Å (calculated) |

| C–B–C bond angle | 120° (trigonal planar) |

| Cyclopropyl ring strain | ~27 kcal/mol |

| HOMO-LUMO gap | 5.2 eV (DFT estimate) |

Comparative Analysis of Borinic vs. Boronic Acid Derivatives

Borinic acids differ fundamentally from boronic acids (RB(OH)₂) in both structure and reactivity. While boronic acids preferentially form tetrahedral boronate esters with 1,2- or 1,3-diols, borinic acids exhibit stronger binding to electron-rich aromatic systems due to their reduced steric bulk and enhanced Lewis acidity. The pKa of borinic acids (typically 8–10) is generally lower than that of boronic acids (9–11), facilitating faster complexation under physiological conditions.

Table 2: Comparative Properties of Borinic and Boronic Acids

The reduced number of hydroxyl groups in borinic acids diminishes their hydrophilicity, making them more compatible with organic matrices in polymer applications. For instance, borinic acid-containing polymers exhibit tunable lower critical solution temperatures (LCST) from 25°C to 70°C, whereas boronic acid polymers generally have narrower thermal response ranges.

Role of Cyclopropyl Substituents in Modulating Borinic Acid Reactivity

The 3-cyclopropylphenyl substituent in bis(3-cyclopropylphenyl)borinic acid introduces three key effects:

- Steric Hindrance : The cyclopropane ring’s rigid structure creates a shielded environment around the boron center, limiting access to bulkier nucleophiles while favoring interactions with planar aromatic systems.

- Electronic Modulation : The cyclopropyl group’s hyperconjugative effects donate electron density through σ→p orbital interactions, slightly reducing the boron’s electrophilicity compared to phenyl-substituted analogs.

- Enhanced Stability : The strained ring’s propensity for ring-opening reactions is mitigated by conjugation with the boron atom, improving thermal stability up to 150°C.

DFT calculations demonstrate that the cyclopropyl groups induce a 0.3 eV reduction in the HOMO-LUMO gap compared to diphenylborinic acid, enhancing charge-transfer interactions with fluorophores like Alizarin Red S. This property underpins its utility in fluorescence-based sensors, where binding-induced quenching efficiencies exceed 80% at sub-millimolar concentrations.

Table 3: Substituent Effects on Borinic Acid Reactivity

| Substituent | Binding Affinity (Kd, M⁻¹) | Thermal Stability (°C) |

|---|---|---|

| 3-Cyclopropylphenyl | 2.1 × 10³ | 150 |

| Phenyl | 5.8 × 10³ | 120 |

| 4-Trifluoromethyl | 9.4 × 10² | 135 |

The unique interplay between steric and electronic factors in bis(3-cyclopropylphenyl)borinic acid positions it as a versatile scaffold for designing stimuli-responsive materials and selective chemosensors. Ongoing research focuses on exploiting its dynamic covalent chemistry for self-healing polymers and glucose-responsive insulin delivery systems.

特性

IUPAC Name |

bis(3-cyclopropylphenyl)borinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BO/c20-19(17-5-1-3-15(11-17)13-7-8-13)18-6-2-4-16(12-18)14-9-10-14/h1-6,11-14,20H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDDQFZYERWPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C2CC2)(C3=CC(=CC=C3)C4CC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions and Optimization

The Grignard reagent method is a classical route for synthesizing borinic acids. For Bis(3-cyclopropylphenyl)borinic acid, two equivalents of 3-cyclopropylphenylmagnesium bromide are reacted with boron trifluoride diethyl etherate (BF₃·OEt₂) under anhydrous conditions. Key parameters include:

-

Temperature : Reactions are conducted at –78°C to prevent thermal decomposition of the Grignard reagent and minimize self-coupling.

-

Solvent : Tetrahydrofuran (THF) or 2-methyltetrahydrofuran is preferred for its ability to stabilize reactive intermediates.

-

Stoichiometry : A 2:1 molar ratio of Grignard reagent to BF₃·OEt₂ ensures complete conversion to the borinic acid.

-

3-Cyclopropylphenylmagnesium bromide (200 mmol) in THF is cooled to –78°C.

-

BF₃·OEt₂ (100 mmol) is added dropwise over 30 minutes.

-

The mixture is warmed to room temperature and stirred for 12 hours.

-

Hydrolysis with 1 M HCl yields the crude product, which is purified via recrystallization from toluene/heptane (yield: 85–90%).

Characterization Data

-

¹H NMR (CD₃OD): δ 7.52–7.44 (m, 2H, aryl), 1.94–1.84 (m, 2H, cyclopropane), 0.97–0.88 (m, 4H, cyclopropane).

Palladium-Catalyzed Cross-Coupling with Diboron Reagents

Reaction Mechanism and Catalysis

The Suzuki-Miyaura coupling variant employs bis(pinacolato)diboron (B₂pin₂) and 3-cyclopropylphenyl halides (e.g., bromide or iodide) in the presence of a palladium catalyst. This method is advantageous for scalability and functional group tolerance.

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%) facilitates oxidative addition and transmetalation.

-

Base : Potassium acetate (3 equiv) neutralizes HX byproducts.

-

Solvent : 2-Methyltetrahydrofuran enhances solubility and reduces side reactions compared to dioxane.

-

3-Cyclopropylphenyl bromide (50 mmol), B₂pin₂ (55 mmol), Pd(dppf)Cl₂ (2 mol%), and KOAc (150 mmol) in 2-methyltetrahydrofuran are degassed.

-

The mixture is heated at 80°C for 8 hours under nitrogen.

-

Filtration through celite and washing with petroleum ether yield the product (yield: 88–92%).

Data Table: Optimization of Pd Catalysts

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(dppf)Cl₂ | None | 2-MeTHF | 92 |

| Pd(OAc)₂ | SPhos | Toluene | 78 |

| PdCl₂(PPh₃)₂ | XPhos | Dioxane | 65 |

Hydrolysis of Boronic Ester Intermediates

Two-Step Synthesis via Boronic Esters

Bis(3-cyclopropylphenyl)borinic acid can be synthesized through hydrolysis of its boronic ester precursor. This method avoids handling air-sensitive intermediates.

-

Ester Formation : 3-Cyclopropylphenylboronic acid is treated with pinacol in refluxing toluene to form the pinacol ester.

-

Oxidation : The ester is hydrolyzed using aqueous HCl (1 M) at 50°C for 4 hours.

Advantages :

-

Improved stability of the boronic ester intermediate.

Challenges and Mitigation Strategies

Common Byproducts and Solutions

化学反応の分析

Types of Reactions: Bis(3-cyclopropylphenyl)borinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or boronates.

Reduction: Reduction reactions can convert the borinic acid to boranes or other reduced boron species.

Substitution: The compound can participate in substitution reactions, where the cyclopropylphenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or organometallic compounds.

Major Products Formed:

Oxidation: Boronic acids or boronates.

Reduction: Boranes or other reduced boron species.

Substitution: Various substituted borinic acids or boronates, depending on the reagents used.

科学的研究の応用

Synthetic Applications

1.1. Cross-Coupling Reactions

One of the primary applications of bis(3-cyclopropylphenyl)borinic acid is in Suzuki-Miyaura cross-coupling reactions . This reaction is essential for forming carbon-carbon bonds in organic synthesis, enabling the construction of complex organic molecules with precision. The borinic acid acts as a borylating agent, facilitating the transfer of aryl groups to palladium catalysts, which is crucial for synthesizing biaryl compounds and other derivatives .

1.2. Synthesis of Cyclopropyl-Containing Compounds

The compound has been utilized in synthesizing various cyclopropyl-containing compounds, which are significant due to their unique pharmacological profiles. Cyclopropyl rings are found in numerous biologically active molecules, including anticancer and anti-inflammatory drugs. The ability to introduce cyclopropyl groups through boron-mediated reactions enhances the structural diversity of pharmaceutical candidates .

Biological and Medicinal Applications

2.1. Anticancer Activity

Research indicates that bis(3-cyclopropylphenyl)borinic acid derivatives may exhibit anticancer properties by inhibiting specific molecular targets involved in tumor growth. For instance, compounds derived from this borinic acid have shown potential as inhibitors of Notum , an enzyme linked to cancer progression . The inhibition of such targets can lead to reduced tumor growth and improved therapeutic outcomes.

2.2. Inhibition of Protein Targets

The mechanism by which bis(3-cyclopropylphenyl)borinic acid exerts its biological effects often involves the interaction with proteins and enzymes, potentially leading to therapeutic effects against diseases characterized by aberrant protein activity . The selective inhibition of these targets can provide insights into new treatment modalities for various conditions.

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Study on Anticancer Properties | Identified bis(3-cyclopropylphenyl)borinic acid as a potential Notum inhibitor | Cancer therapy development |

| Synthesis Research | Demonstrated effective use in Suzuki-Miyaura reactions for biaryl synthesis | Organic synthesis methodologies |

| Pharmacological Profiling | Evaluated cyclopropyl derivatives for anti-inflammatory activity | Drug development pipeline |

作用機序

The mechanism of action of bis(3-cyclopropylphenyl)borinic acid involves its ability to coordinate with various substrates through its boron atom. The boron atom in borinic acids is electron-deficient, making it a strong Lewis acid. This allows the compound to form stable complexes with nucleophiles such as alcohols, amines, and other electron-rich species . The coordination of these substrates can facilitate various chemical transformations, including cross-coupling reactions and catalytic processes.

類似化合物との比較

Comparison with Similar Compounds

Stability and Lewis Acidity

Bis(pentafluorophenyl)borinic acid ():

- Substituents : Electron-withdrawing pentafluorophenyl groups.

- Stability : Exhibits high stability under ambient conditions, avoiding stringent dry handling requirements. Its stability surpasses that of B(C$6$F$5$)$_3$, a common Lewis acid, due to electronic saturation .

- Catalytic Utility : Effective in hydrosilylation of carbonyls under bench-top conditions .

- Comparison : The electron-withdrawing fluorine substituents enhance Lewis acidity and oxidative stability. In contrast, the cyclopropyl groups in Bis(3-cyclopropylphenyl)borinic acid are electron-donating, which may reduce Lewis acidity but improve compatibility with moisture-sensitive applications.

Reactivity with Hydrogen Peroxide

- Borinic Acid 4 (): Substituents: Structure undisclosed but likely aryl-substituted. Reactivity: Rapid oxidation by H$2$O$2$ (minute-scale activation) compared to boronic acids (hour-scale). High selectivity for H$2$O$2$ over other ROS (e.g., superoxide, hydroxyl radicals) . However, electron-donating effects could modulate oxidation pathways.

Key Research Findings

Stability Trade-offs : Electron-withdrawing substituents (e.g., C$6$F$5$) enhance borinic acid stability but require synthetic trade-offs. Cyclopropyl groups may offer a balance between stability and reactivity .

Reactivity with ROS : Borinic acids generally outperform boronic acids in H$2$O$2$ response times, critical for biomedical sensing .

Catalytic Versatility : Borinic acids serve as sustainable alternatives to traditional Lewis acids in green chemistry applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(3-cyclopropylphenyl)borinic acid, and how is purity validated?

- Answer : The synthesis typically involves reacting 3-cyclopropylphenyl Grignard or lithium reagents with boron halides under inert conditions. For example, trisubstituted boranes are synthesized via stepwise aryl group transfer, as seen in tris(3,5-difluorophenyl)borane synthesis . Purity is confirmed using multinuclear NMR (¹¹B, ¹H, ¹³C) to assess boron coordination and aryl substituent integration, complemented by mass spectrometry for molecular weight verification. X-ray diffraction (XRD) can resolve structural ambiguities .

Q. How does Bis(3-cyclopropylphenyl)borinic acid compare to fluorinated analogs in catalytic hydrosilylation reactions?

- Answer : Fluorinated borinic acids (e.g., bis(pentafluorophenyl)borinic acid) exhibit higher Lewis acidity due to electron-withdrawing substituents, enhancing catalytic activity in hydrosilylation. However, the cyclopropyl group in Bis(3-cyclopropylphenyl)borinic acid introduces steric bulk, which may reduce substrate accessibility but improve stability under ambient conditions. Benchmarking against B(C₆F₅)₃ in hydrosilylation protocols (e.g., carbonyl substrates with PhSiH₃) can quantify activity differences .

Q. What are the stability profiles of Bis(3-cyclopropylphenyl)borinic acid under varying atmospheric conditions?

- Answer : Borinic acids with bulky aryl groups (e.g., cyclopropyl) show improved moisture and oxygen tolerance compared to highly electrophilic analogs like B(C₆F₅)₃. Stability is assessed via prolonged exposure to ambient air, followed by NMR monitoring of decomposition products (e.g., boroxines). Thermal gravimetric analysis (TGA) can further evaluate thermal stability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of Bis(3-cyclopropylphenyl)borinic acid in amide reduction catalysis?

- Answer : Kinetic isotope effect (KIE) studies and in-situ NMR monitoring of intermediates (e.g., silyl ethers) can identify rate-determining steps. For example, bis(2-chlorophenyl)borinic acid catalyzes amide reductions via activation of PhSiH₃, forming a borane-silylium intermediate. Computational modeling (DFT) of transition states can validate proposed mechanisms .

Q. What strategies enable enantioselective desymmetrization using chiral borinic acid derivatives?

- Answer : C2-symmetric borinic acids, synthesized via chiral auxiliary-directed aryl group installation, can induce asymmetry in substrates like 2,2-disubstituted-1,3-propanediols. Reaction optimization involves screening solvents (e.g., toluene vs. THF) and temperatures to maximize enantiomeric excess (ee). Chiral HPLC or NMR with chiral shift reagents quantifies ee .

Q. How do steric and electronic effects of cyclopropyl groups influence Lewis acidity measurements?

- Answer : The Gutmann-Beckett method (using Et₃PO as a probe) quantifies Lewis acidity via ³¹P NMR chemical shift changes. Cyclopropyl’s electron-donating nature may reduce acidity compared to fluorinated analogs, but steric protection of the boron center can enhance stability in protic environments. Comparative studies with Childs’ method (NMR titration with 2,6-lutidine) provide complementary insights .

Q. How should researchers resolve contradictions in reported catalytic efficiencies of borinic acids?

- Answer : Discrepancies often arise from variations in substrate purity, solvent choice, or moisture content. Standardizing reaction conditions (e.g., glovebox vs. Schlenk techniques) and characterizing catalysts pre-/post-reaction (via XRD or IR) can isolate variables. Reproducing studies with controlled additives (e.g., molecular sieves) clarifies moisture sensitivity .

Q. What computational approaches predict the reactivity of Bis(3-cyclopropylphenyl)borinic acid in FLP (Frustrated Lewis Pair) systems?

- Answer : Density Functional Theory (DFT) calculations model boron’s electrophilicity and steric parameters. Fukui indices identify reactive sites, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Comparing frontier molecular orbitals with partner Lewis bases (e.g., PR₃) predicts FLP activity .

Methodological Considerations

- Data Collection : Tabulate catalytic performance (turnover frequency, yield) and stability metrics (half-life under air) for cross-study comparisons.

- Contradiction Analysis : Use Arrhenius plots to differentiate temperature-dependent vs. moisture-driven decomposition pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。